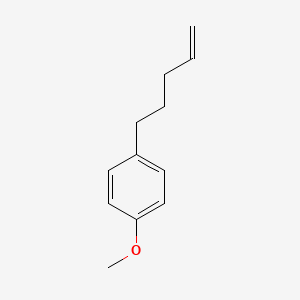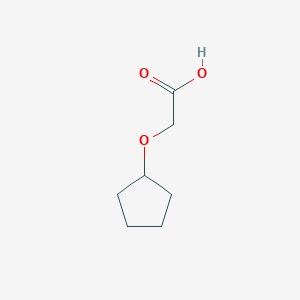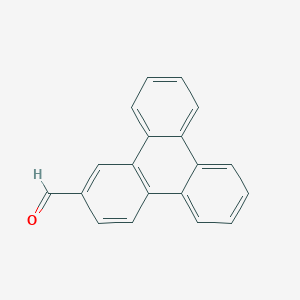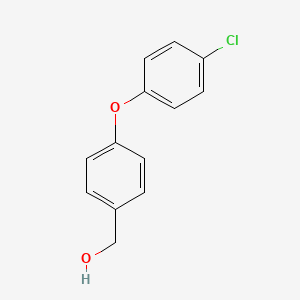
5-(4-Methoxyphenyl)-1-pentene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-(4-Methoxyphenyl)-1-pentene has been explored in various studies. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were synthesized as potential cytotoxins, showing selective toxicity towards tumor cells . Another study reported the synthesis of 5-methoxy-pentono-1,4-lactones from (R)-2-hydroxy-5-methoxy-3-pentenoic acid, which was obtained through the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids . Additionally, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was determined by single-crystal X-ray diffraction, revealing intermolecular weak hydrogen bonds and π-π stacking interactions . Another study described the crystal structure of benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, which forms a three-dimensional network through various intermolecular interactions .
Chemical Reactions Analysis
The reactivity of compounds structurally similar to this compound has been investigated. Hydroxyl radical reactions with a curcuminoid antioxidant derivative were studied, showing high reactivity and the formation of different radicals at varying pH levels . The role of the methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one was examined, demonstrating that the methoxy group can catalyze proton migrations necessary for cyclization and fragmentation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The study of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed a molecule where the thiadiazol ring is nearly vertical to the phenyl rings, and the compound exhibited fungicidal activity . The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones led to the synthesis of brominated derivatives with high purity and yields, which are useful in heterocyclic synthesis . Diastereoselective intramolecular meta photocycloaddition of side-chain-substituted 5-(2-methoxyphenyl)pent-1-enes was studied, showing that the diastereoselectivity is influenced by steric interactions and does not involve hydrogen bonding .
Applications De Recherche Scientifique
1. Use in Stereoselective Synthesis
The compound plays a crucial role in the stereoselective synthesis of complex molecules. For instance, Ono et al. (2004) demonstrated its use in the stereoselective conversion of hydroxy-pentenoates, aiding in the chiral synthesis of (-)-anisomycin, a key molecule in medicinal chemistry (Ono, Tanikawa, Suzuki, & Akita, 2004).
2. Role in Radical Cyclization Reactions
Martínez and Newcomb (2006) studied the rate constants for anilidyl radical cyclization reactions, where derivatives of 5-(4-Methoxyphenyl)-1-pentene acted as electrophilic reactants. This research contributes to a deeper understanding of radical-based synthetic processes (Martínez & Newcomb, 2006).
3. Synthesis and Characterization of Unsymmetrical Bis-Aryl Derivatives
Khalid et al. (2020) explored the synthesis of unsymmetrical mono-carbonyl curcuminoids, involving derivatives of this compound. This research is significant for the development of compounds with potential applications in various fields, including pharmaceuticals (Khalid et al., 2020).
4. Applications in Nonlinear Optical Materials
Shettigar et al. (2006) reported the synthesis of bis-chalcone derivatives, including this compound, and their application in nonlinear optics. These materials showed promising properties for use in photonics and optoelectronics (Shettigar, Chandrasekharan, Umesh, Sarojini, & Narayana, 2006).
5. Influence in Electrophile-Induced Cyclization
Bravo and Castillón (2001) utilized this compound derivatives in electrophile-induced cyclization processes. This study provides insights into the mechanisms of cyclization reactions, which are fundamental in synthetic organic chemistry (Bravo & Castillón, 2001).
6. Role in Photophysics and Spectroscopy
Pillsbury and Zwier (2009) investigated the single-conformation spectroscopy of 5-phenyl-1-pentene, a related compound, to understand its photophysical behavior. This research is crucial for developing materials with specific light-absorbing properties (Pillsbury & Zwier, 2009).
Mécanisme D'action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1-pentene is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models . The enzyme is involved in the metabolism of linoleic acid and arachidonic acid, making it a key target for pharmacological research .
Mode of Action
This compound interacts with ALOX15 in a substrate-specific manner, leading to the inhibition of the enzyme’s catalytic activity . This interaction is thought to be allosteric, meaning that the compound binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and thus its activity . The exact molecular basis for this allosteric inhibition remains unclear .
Biochemical Pathways
The inhibition of ALOX15 by this compound affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15 and are involved in various physiological processes, including inflammation and cancer progression . By inhibiting ALOX15, the compound can potentially alter these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALOX15 and the subsequent alteration of linoleic acid and arachidonic acid metabolism . This can potentially lead to changes in the physiological processes regulated by these fatty acids, such as inflammation and cancer progression .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methoxy-4-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h3,7-10H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRTDCGJORSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539234 | |
| Record name | 1-Methoxy-4-(pent-4-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51125-16-7 | |
| Record name | 1-Methoxy-4-(4-penten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51125-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-4-(pent-4-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














